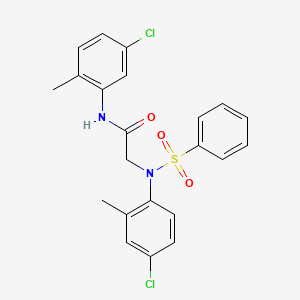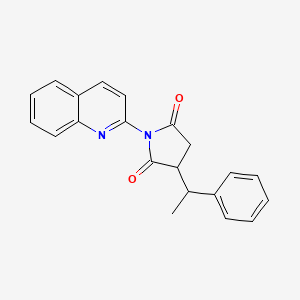![molecular formula C17H16ClNO B5090994 1-(4-chlorophenyl)-3-[(3,4-dimethylphenyl)amino]-2-propen-1-one](/img/structure/B5090994.png)
1-(4-chlorophenyl)-3-[(3,4-dimethylphenyl)amino]-2-propen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chlorophenyl)-3-[(3,4-dimethylphenyl)amino]-2-propen-1-one is a chemical compound that belongs to the class of chalcones. It has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and industry.
Mécanisme D'action
The mechanism of action of 1-(4-chlorophenyl)-3-[(3,4-dimethylphenyl)amino]-2-propen-1-one varies depending on its application. In medicine, it has been shown to inhibit the activity of certain enzymes and signaling pathways that are involved in inflammation and cancer progression. In agriculture, it acts as a neurotoxin and disrupts the nervous system of insects and fungi. In industry, it acts as a dye by forming a stable complex with certain metals.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(4-chlorophenyl)-3-[(3,4-dimethylphenyl)amino]-2-propen-1-one also vary depending on its application. In medicine, it has been shown to reduce inflammation, induce apoptosis in cancer cells, and inhibit the growth of certain bacteria and fungi. In agriculture, it has been shown to cause paralysis and death in insects and fungi. In industry, it has been used as a dye due to its ability to form stable complexes with metals.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(4-chlorophenyl)-3-[(3,4-dimethylphenyl)amino]-2-propen-1-one in lab experiments include its relatively low cost, ease of synthesis, and diverse applications. However, its limitations include its potential toxicity, instability in certain conditions, and limited solubility in certain solvents.
Orientations Futures
There are several future directions for the study of 1-(4-chlorophenyl)-3-[(3,4-dimethylphenyl)amino]-2-propen-1-one. In medicine, further research is needed to explore its potential as a therapeutic agent for various diseases. In agriculture, further research is needed to develop more effective and environmentally friendly pesticides. In industry, further research is needed to explore its potential as a dye and as a precursor for the synthesis of other compounds.
In conclusion, 1-(4-chlorophenyl)-3-[(3,4-dimethylphenyl)amino]-2-propen-1-one is a versatile chemical compound that has potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore its potential and to develop more effective and sustainable applications.
Méthodes De Synthèse
The synthesis of 1-(4-chlorophenyl)-3-[(3,4-dimethylphenyl)amino]-2-propen-1-one can be achieved through several methods. One of the most commonly used methods is the Claisen-Schmidt condensation reaction. In this method, 4-chlorobenzaldehyde and 3,4-dimethylacetophenone are reacted in the presence of a base such as sodium hydroxide to form the desired product.
Applications De Recherche Scientifique
1-(4-chlorophenyl)-3-[(3,4-dimethylphenyl)amino]-2-propen-1-one has been extensively studied for its potential applications in various fields. In medicine, it has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties. In agriculture, it has been used as a pesticide due to its insecticidal and fungicidal properties. In industry, it has been used as a dye and as a precursor for the synthesis of other compounds.
Propriétés
IUPAC Name |
(E)-1-(4-chlorophenyl)-3-(3,4-dimethylanilino)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO/c1-12-3-8-16(11-13(12)2)19-10-9-17(20)14-4-6-15(18)7-5-14/h3-11,19H,1-2H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHUKYTKMVJBLAB-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC=CC(=O)C2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N/C=C/C(=O)C2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(4-Chlorophenyl)-3-[(3,4-dimethylphenyl)amino]prop-2-EN-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(2-naphthoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B5090911.png)
![3-butoxy-N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5090924.png)
![methyl 4-[3-(4-benzyl-1-piperidinyl)-2,5-dioxo-1-pyrrolidinyl]benzoate](/img/structure/B5090928.png)
![2-(3,5-dimethyl-4-isoxazolyl)-N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylacetamide](/img/structure/B5090933.png)
![2-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5090936.png)
![6-{3-[(2-chlorobenzyl)oxy]benzylidene}-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5090944.png)
![4-methyl-3-({[(2-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5090951.png)


![4-[(6,7-dimethyl-1-benzofuran-3-yl)acetyl]morpholine](/img/structure/B5090975.png)

![N-[(3,4-dimethoxyphenyl)(2-hydroxy-1-naphthyl)methyl]pentanamide](/img/structure/B5090989.png)
![7-(2,4-dimethoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5091018.png)
